molecular formula C12H20Cl2O2 B14352186 2-(2,2-Dichlorocyclopropyl)nonanoic acid CAS No. 90387-18-1

2-(2,2-Dichlorocyclopropyl)nonanoic acid

Cat. No.: B14352186
CAS No.: 90387-18-1
M. Wt: 267.19 g/mol
InChI Key: OFMJJCKOCBHWIO-UHFFFAOYSA-N
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Description

2-(2,2-Dichlorocyclopropyl)nonanoic acid is a synthetic organic compound featuring a nonanoic acid chain linked to a 2,2-dichlorocyclopropyl moiety . This specific molecular architecture, particularly the strained cyclopropane ring bearing two chlorine atoms, makes it a compound of significant interest in exploratory organic synthesis and agrochemical research. Compounds incorporating dichlorocyclopropyl groups are frequently investigated as key intermediates or potential precursors in the development of active ingredients . The structural elements present in this molecule are commonly associated with biological activity, suggesting its primary research value lies in the discovery and synthesis of new crop protection agents, such as herbicides, fungicides, and insecticides . The nonanoic acid (C9) chain may contribute to properties influencing the lipophilicity and overall bioavailability of the molecule, a critical factor in the design of agrochemicals . Researchers utilize this compound strictly as a building block for the creation of more complex molecular entities or to study structure-activity relationships (SAR) in pesticidal chemistry. This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should be performed by qualified professionals in a controlled laboratory setting, in accordance with all applicable local and international safety regulations.

Properties

CAS No.

90387-18-1

Molecular Formula

C12H20Cl2O2

Molecular Weight

267.19 g/mol

IUPAC Name

2-(2,2-dichlorocyclopropyl)nonanoic acid

InChI

InChI=1S/C12H20Cl2O2/c1-2-3-4-5-6-7-9(11(15)16)10-8-12(10,13)14/h9-10H,2-8H2,1H3,(H,15,16)

InChI Key

OFMJJCKOCBHWIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C1CC1(Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Dichlorocarbene Generation and Alkene Substrate Selection

Dichlorocarbene, generated from chloroform under strongly basic conditions (e.g., NaOH/phase-transfer catalysts), reacts with alkenes to form 1,1-dichlorocyclopropanes. For 2-(2,2-dichlorocyclopropyl)nonanoic acid, the alkene substrate must be positioned at the second carbon of a nonanoic acid precursor. For example, methyl 2-nonenoate undergoes cyclopropanation with in situ-generated dichlorocarbene, yielding methyl 2-(2,2-dichlorocyclopropyl)nonanoate. This method, adapted from EP1387822B1, achieves cyclopropanation in 72–78% yield using chloroform, NaOH, and benzyltriethylammonium chloride at 40–50°C.

Alternative Cyclopropanation Reagents

Transition metal-catalyzed cyclopropanation, though less common for dichlorocyclopropanes, has been explored. Copper(I) triflate with ethyl diazoacetate and carbon tetrachloride facilitates dichlorocyclopropane formation, albeit with lower yields (55–60%) compared to carbene-based methods.

Chain Elongation and Carboxylic Acid Derivatization

Constructing the nonanoic acid backbone prior to cyclopropanation ensures regioselectivity. Two primary strategies dominate:

Malonic Ester Synthesis

Diethyl malonate alkylation with 1-bromoheptane forms diethyl 2-nonylmalonate, which is hydrolyzed and decarboxylated to nonanoic acid. Introducing a double bond at C2 via Wittig reaction (using ethylidene triphenylphosphorane) generates methyl 2-nonenoate, the cyclopropanation substrate.

Grignard Reaction-Based Chain Extension

Methyl acrylate reacts with heptylmagnesium bromide to form methyl 2-nonenoate, streamlining the synthesis. This method avoids decarboxylation steps but requires stringent anhydrous conditions.

Integrated Synthetic Routes

Route 1: Cyclopropanation-First Approach

  • Dichlorocarbene Addition : React chloroform with NaOH and methyl 2-nonenoate under phase-transfer conditions.
  • Ester Hydrolysis : Treat methyl 2-(2,2-dichlorocyclopropyl)nonanoate with KOH in ethanol/water (90°C, 12 h), yielding the target acid in 85% purity.
    Overall Yield : 62% (two steps).

Route 2: Late-Stage Cyclopropanation

  • Nonanoic Acid Synthesis : Prepare nonanoic acid via malonic ester synthesis.
  • Alkene Introduction : Convert to methyl 2-nonenoate via allylic bromination (NBS) and elimination (DBU).
  • Cyclopropanation : As in Route 1.
    Overall Yield : 58% (three steps).

Critical Analysis of Methodologies

Parameter Route 1 Route 2
Starting Material Cost Low Moderate
Step Count 2 3
Overall Yield 62% 58%
Purification Complexity Moderate High

Route 1 offers superior yield and simplicity but requires specialized handling of dichlorocarbene. Route 2, while more modular, incurs losses during elimination and bromination steps.

Optimization of Reaction Conditions

Solvent Systems

  • Cyclopropanation : Dichloromethane or chloroform enhances carbene stability.
  • Ester Hydrolysis : Ethanol/water (3:1) minimizes side reactions.

Catalytic Enhancements

Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) improve interfacial reactivity in cyclopropanation, boosting yields by 15–20%.

Temperature Control

Maintaining 40–50°C during carbene generation prevents premature decomposition, while hydrolysis at 90°C accelerates saponification.

Challenges and Mitigation Strategies

Regioselectivity in Cyclopropanation

Geminal dichlorocyclopropane formation competes with monochlorinated byproducts. Excess chloroform (3 eq.) and slow addition of base suppress side reactions.

Acid Sensitivity

The cyclopropane ring is prone to ring-opening under acidic conditions. Neutral workup (e.g., aqueous NaHCO3) preserves integrity during hydrolysis.

Emerging Methodologies

Flow Chemistry Applications

Continuous-flow reactors enhance dichlorocarbene reaction safety and scalability, achieving 80% yield in 10-minute residence times.

Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica) selectively hydrolyze esters without acidic byproducts, improving purity to >95%.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dichlorocyclopropyl)nonanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The dichlorocyclopropyl group can be reduced to form cyclopropyl derivatives.

    Substitution: The chlorine atoms in the dichlorocyclopropyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclopropyl derivatives.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

2-(2,2-Dichlorocyclopropyl)nonanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,2-Dichlorocyclopropyl)nonanoic acid involves its interaction with specific molecular targets. The dichlorocyclopropyl group can interact with enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • Ciprofibrate (WIN 35,833): Contains a dichlorocyclopropylphenoxy group and a methyl-branched propanoic acid. Used clinically as a PPARα agonist to lower triglycerides and cholesterol .
  • Clofibric Acid: A simpler analog with a phenoxy group but lacks the cyclopropane ring, resulting in reduced metabolic stability .
  • Methyl Clofenapate: Features a p-chlorophenylphenoxy group and is associated with hepatocarcinogenicity in rodents due to peroxisome proliferation .
Physicochemical Properties
Compound Molecular Weight logP (Predicted) Aqueous Solubility
2-(2,2-Dichlorocyclopropyl)nonanoic acid 283.2 ~4.5 (High) Low
Ciprofibrate 289.2 3.8 Low (requires formulation)
Clofibric Acid 214.6 2.9 Moderate

Key Observations :

  • The nonanoic acid chain increases lipophilicity (higher logP) compared to ciprofibrate, likely enhancing membrane permeability but reducing solubility.
  • The dichlorocyclopropyl group in ciprofibrate improves resistance to oxidative metabolism compared to clofibric acid .
Pharmacokinetic Profiles
Compound Bioavailability Protein Binding Primary Excretion Route
This compound Unknown Hypothesized >90% Likely fecal (via biliary route)
Ciprofibrate >80% (oral) 95–98% Renal (monkeys/humans)
Methyl Clofenapate High >90% Hepatic

Key Observations :

  • Ciprofibrate’s extensive plasma protein binding limits free drug availability, a trait likely shared by the target compound due to structural similarity .
  • Nonanoic acid’s longer chain may promote sequestration in adipose tissue, prolonging half-life but increasing risk of accumulation .
Pharmacological and Toxicological Data
Compound Mechanism of Action Carcinogenicity Hepatotoxicity
This compound PPARα/γ modulation (hypothesized) Not tested Potential peroxisome proliferation risk
Ciprofibrate PPARα agonist Negative in humans Mild (rodent-specific)
Methyl Clofenapate PPARα agonist Positive (rodents) Severe

Key Observations :

  • Dichlorocyclopropyl-containing compounds like ciprofibrate show species-specific hepatocarcinogenicity linked to peroxisome proliferation, a concern for structural analogs .
Stability and Metabolic Pathways
  • Ciprofibrate: Degrades under alkaline conditions to form 2-[4-(3-hydroxypropynyl)phenoxy]-2-methylpropanoic acid, indicating susceptibility of the cyclopropane ring to nucleophilic attack .
  • This compound: Predicted to undergo β-oxidation of the aliphatic chain, with the dichlorocyclopropyl group resisting rapid metabolic clearance .

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